Kinase Inhibition Profile Comparison: SU6668 (Target) vs. Sunitinib (SU11248)
1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) demonstrates a distinct kinase inhibition profile compared to the clinically advanced analog Sunitinib (SU11248). While both compounds target PDGFRβ, SU6668 exhibits a specific potency for this target (IC50 = 0.06 μM) that is 30-fold higher than its potency for VEGFR2 (IC50 = 2.43 μM) . This contrasts with Sunitinib, which is a more potent inhibitor of VEGFR2 (IC50 = 0.08 μM) and PDGFRβ (IC50 = 0.002 μM), showing a different selectivity pattern [1]. This difference is critical for researchers aiming to dissect PDGFRβ-specific pathways with a compound that provides a wider window against other angiogenic kinases.
| Evidence Dimension | In vitro kinase inhibition (PDGFRβ) |
|---|---|
| Target Compound Data | IC50 = 0.06 μM |
| Comparator Or Baseline | Sunitinib (SU11248): IC50 = 0.002 μM for PDGFRβ |
| Quantified Difference | Target compound is 30-fold less potent than Sunitinib against PDGFRβ, offering a distinct potency profile within the angiogenic kinase family. |
| Conditions | Biochemical kinase assay using isolated PDGFRβ kinase |
Why This Matters
For studies requiring potent PDGFRβ inhibition without the extreme potency of Sunitinib, which may lead to off-target effects, SU6668 provides a more suitable pharmacological tool for investigating PDGFR-mediated angiogenesis.
- [1] Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. View Source
